molecular formula C18H17ClN2O3S2 B2661740 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-94-8

1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2661740
CAS No.: 620589-94-8
M. Wt: 408.92
InChI Key: DTAQZFOBIYLSDS-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide belongs to a class of tetrahydrothienoimidazole derivatives characterized by a bicyclic core fused with sulfur and nitrogen heteroatoms. Its structure includes a 4-chlorophenyl group (electron-withdrawing) at position 1 and a 3-methoxyphenyl group (electron-donating) at position 3.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-24-15-4-2-3-14(9-15)21-17-11-26(22,23)10-16(17)20(18(21)25)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQZFOBIYLSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[3,4-d]imidazole Core:

    • Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
    • Reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) are often used.
  • Substitution Reactions:

    • The introduction of the 4-chlorophenyl and 3-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions.
    • Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

  • Oxidation:

    • The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction of the nitro groups (if present) to amines using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
  • Substitution:

    • Halogenation reactions can introduce halogen atoms into the aromatic rings, using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder.

    Catalysts: Potassium carbonate (K2CO3), Lewis acids.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the halogen introduced.

Scientific Research Applications

Synthetic Pathways

The synthesis of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : Key for forming the thieno-imidazole core.
  • Functional Group Modifications : Altering substituents to enhance biological activity or create derivatives.

These methods highlight the versatility in synthesizing this compound and its analogs.

Case Studies and Research Findings

While specific case studies on this compound are scarce, several related studies provide insights into its potential applications:

Antimicrobial Activity

A study on thienoimidazole derivatives showcased their effectiveness against resistant strains of Staphylococcus aureus. These findings suggest that similar compounds could be developed for antimicrobial therapies .

Anticancer Research

Research has indicated that thienoimidazole derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines . Such results encourage further investigation into the anticancer potential of this compound.

Applications in Medicinal Chemistry

Given its structural characteristics and preliminary biological data from related compounds, this compound holds promise in several areas:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmacological Studies : Investigating its mechanism of action could reveal novel therapeutic pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways. For instance, the thione group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound (Substituents) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target: 1-(4-ClPh)-3-(3-MeOPh) derivative Not explicitly provided
1-(4-Bromophenyl) analog C₁₁H₁₁BrN₂O₂S₂ 347.30
1,3-Bis(4-fluorophenyl) derivative C₁₇H₁₄F₂N₂O₃S 376.37
1-(o-Tolyl)-3-(p-tolyl) derivative C₁₉H₂₀N₂O₃S 356.44 1.324 581.2 ~0.20
1-(2-ClPh)-3-phenyl derivative C₁₇H₁₅ClN₂O₃S 362.83

Key Observations:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., Cl, Br, F): Enhance electrophilicity and may improve binding to biological targets. The 4-chlorophenyl group in the target compound likely increases rigidity compared to methyl or methoxy analogs .
    • Electron-donating groups (e.g., MeO): The 3-methoxyphenyl group in the target compound may improve solubility in polar solvents compared to halogenated analogs .

Electronic and Reactivity Trends

  • Electron-Deficient Cores: Sulfonyl groups (5,5-dioxide) increase electrophilicity, making the thione sulfur more reactive toward nucleophiles.
  • Aryl Substituent Interactions: The 3-methoxyphenyl group’s electron-donating nature may stabilize resonance structures, contrasting with halogenated analogs’ electron-withdrawing effects .

Research Implications and Limitations

  • Biological Activity: No direct data on the target compound’s activity are provided, though fluorinated analogs (e.g., ) are often explored for antimicrobial or anticancer properties.
  • Synthetic Challenges: Steric hindrance from substituents (e.g., o-tolyl in ) may complicate reaction yields.

Biological Activity

The compound 1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound characterized by its unique thieno-imidazolone structure. It has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2O4S
  • Molecular Weight : 392.86 g/mol
  • Structure : The compound features a tetrahydro-thieno ring fused with an imidazole moiety, contributing to its biological activities.

Key Biological Activities:

  • Antiviral Activity : Some derivatives of thienoimidazoles have shown promising antiviral properties against various viruses.
  • Anticancer Potential : Compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines.
  • Antimicrobial Effects : Certain thienoimidazole derivatives have demonstrated antimicrobial activity against various pathogens.

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, the following mechanisms have been identified in related compounds:

  • Inhibition of Enzymatic Activity : Many thienoimidazoles inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : These compounds may interact with various receptors, altering cellular signaling pathways.

Antiviral Studies

A study on related thienoimidazoles indicated that modifications at certain positions significantly enhanced antiviral activity. For instance, compounds with halogenated phenyl groups exhibited increased efficacy against viral targets at low micromolar concentrations .

Anticancer Research

Research has shown that thienoimidazole derivatives can induce apoptosis in cancer cells. For example, a derivative with a similar structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This suggests potential for further exploration of the anticancer properties of this compound.

Antimicrobial Activity

Another study highlighted the antimicrobial properties of thienoimidazole derivatives against bacterial strains. The presence of specific substituents was linked to enhanced activity .

Comparative Analysis Table

Compound NameMolecular FormulaKey Biological ActivityIC50/EC50 Values
Thienoimidazole AC18H17ClN2O4SAntiviral0.20 μM
Thienoimidazole BC18H16ClN2O2SAnticancer6.2 μM
Thienoimidazole CC19H19N2OSAntimicrobial30.57 ± 3.11 μM

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